2-Tetralone oxime
Description
Significance of Ketoximes in Organic Synthesis and Reaction Mechanism Elucidation
Ketoximes, a class of organic compounds characterized by the RR′C=NOH functional group, are synthesized through the condensation of a ketone with hydroxylamine (B1172632). testbook.comwikipedia.org They are of considerable importance in organic chemistry, serving as versatile intermediates for the synthesis of a wide array of nitrogen-containing compounds. testbook.comresearchgate.net The traditional applications of ketoximes include the protection, purification, and characterization of carbonyl compounds. testbook.comresearchgate.net
Beyond these classical uses, ketoximes are valuable precursors in numerous transformative reactions. One of the most prominent of these is the Beckmann rearrangement, an acid-catalyzed reaction that converts ketoximes into amides or lactams. testbook.combyjus.commasterorganicchemistry.com This rearrangement is a cornerstone of industrial synthesis, most notably in the production of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone (B45756) oxime. organic-chemistry.orgnih.gov The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. nih.gov The study of the Beckmann rearrangement provides deep insights into reaction mechanisms, including migratory aptitudes and the nature of reactive intermediates like nitrilium ions. masterorganicchemistry.comnih.gov
Modern advancements have introduced a variety of catalysts to facilitate the Beckmann rearrangement under milder conditions, including organocatalysts like cyanuric chloride and triphosphazene, as well as various metal-based catalysts. organic-chemistry.orgacs.orgacs.orgnih.gov Ketoximes can also be converted into other important functional groups, as summarized in the table below.
Table 1: Key Synthetic Transformations of Ketoximes
| Starting Material | Transformation | Product Class | Significance |
|---|---|---|---|
| Ketoxime | Beckmann Rearrangement | Amide / Lactam | Synthesis of polymers (e.g., Nylon), pharmaceuticals, and fine chemicals. byjus.comnih.gov |
| Ketoxime | Reduction | Amine | A standard method for producing primary amines. testbook.com |
| Aldoxime | Beckmann Rearrangement | Nitrile | A common route to nitriles from aldehydes. masterorganicchemistry.com |
| Ketoxime | Semmler-Wolff Reaction | Aromatic Amine | Aromatization reaction to produce substituted anilines. ijsrp.orgnih.gov |
Historical Context and Evolution of 2-Tetralone (B1666913) Oxime Research
The investigation of 2-tetralone oxime is historically rooted in classic name reactions that aim to synthesize aromatic amines and lactams. One of the earliest and most significant applications is the Semmler-Wolff reaction, or Semmler-Wolff aromatization, discovered in 1892. ijsrp.org This reaction converts cyclohexenone oximes into anilines. The application of this reaction to tetralone oximes to produce aminonaphthalene derivatives was investigated in the early 20th century. ijsrp.org Traditionally, these reactions were conducted under harsh conditions, often requiring strong acids like anhydrous HCl in refluxing acetic acid and acetic anhydride (B1165640), which limited their scope and functional group compatibility, frequently resulting in low to moderate yields. nih.govscispace.com
Another cornerstone reaction for this compound is the Beckmann rearrangement, which converts the oxime into a seven-membered lactam, a benzazepinone (B8055114) derivative. nih.govacs.org Studies on the Beckmann rearrangement of tetralone oximes have been crucial for understanding the factors that control regioselectivity in bond migration. nih.govrsc.org
The evolution of this compound research is marked by a significant shift from these classical, often forcing, conditions to modern catalytic methods. A major advancement has been the development of palladium-catalyzed Semmler-Wolff type reactions. These newer methods can convert tetralone O-acyl oximes into primary aminonaphthalenes with high yields and excellent functional group tolerance, even accommodating sensitive groups like nitro functions that are not viable under traditional acidic conditions. nih.govscispace.comacs.org This evolution highlights a trajectory towards more efficient, selective, and environmentally benign synthetic protocols. rsc.org
Scope and Research Trajectory of this compound
The research scope of this compound is primarily focused on its utility as a strategic intermediate in the synthesis of valuable chemical structures, particularly fused ring systems. The compound serves as a key building block for several classes of molecules.
Key Synthetic Applications:
Aminonaphthalenes: The Pd-catalyzed Semmler-Wolff reaction of substituted 2-tetralone oximes provides efficient access to aminonaphthalene derivatives. nih.govscispace.com These products are important intermediates in the synthesis of pharmaceutically active compounds. nih.govscispace.com
Lactams (Benzazepinones): The Beckmann rearrangement remains a focal point, providing a direct route to the benzazepine skeleton. researchgate.net Research continues to explore new reagents and catalysts to improve the efficiency and selectivity of this transformation. nih.gov For instance, the use of imidoyl fluorides as intermediates has been shown to successfully achieve ring expansion from tetralone oxime. nih.gov
N-Heterocycles: More recent research has explored novel domino reactions. For example, O-vinyl-2-tetralone oxime can undergo an intramolecular rearrangement to produce dihydrobenzindoles, demonstrating its use in constructing complex polycyclic heterocyclic systems. researchgate.net Quantum chemical studies have been employed to understand the mechanisms and activation barriers of these complex transformations. researchgate.net
The current research trajectory is aimed at expanding the synthetic utility of this compound through the development of novel catalytic systems and reaction pathways. There is a clear focus on intramolecular processes and cascade reactions that can rapidly build molecular complexity from a readily accessible starting material. researchgate.netorgsyn.org Mechanistic studies, including computational analyses and investigations into stereochemical outcomes, continue to be essential for rationally designing new and selective transformations. nih.govresearchgate.net
Table 2: Selected Reactions of Tetralone Oximes
| Reactant | Reaction Type | Reagents/Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-[β-(2-Pyridyl)ethyl]-1-tetralone oxime | Semmler-Wolff Aromatization | Acetic anhydride, HCl | Naphthylamine derivative | - | ijsrp.orgacs.org |
| 1-Tetralone (B52770) O-pivaloyl oxime | Pd-Catalyzed Semmler-Wolff | Pd(PCy₃)₂, K₂CO₃ | 1-Aminonaphthalene | 81% | nih.gov |
| 5-Nitro-1-tetralone O-pivaloyl oxime | Pd-Catalyzed Semmler-Wolff | Pd(PCy₃)₂, K₂CO₃ | 5-Nitro-1-aminonaphthalene | 85% | nih.gov |
| peri-Bromo-1-tetralone O-tosyl oxime | Beckmann Rearrangement | Trifluoroacetic acid (TFA) | Alkyl-migrated Lactam | 96% (alkyl migration) | nih.gov |
| Acetophenone (B1666503) oxime | Modified Beckmann Rearrangement | Py-Fluor, Morpholine | Amidine | 94% | nih.gov |
| 2-Tetralone | Schmidt Reaction | Hydrazoic acid | Regioisomeric Lactams | Mixture | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-(3,4-dihydro-1H-naphthalen-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H11NO/c12-11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,12H,5-7H2 |
InChI Key |
JXNKMKANQORTNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CC1=NO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tetralone Oxime and Its Functionalized Derivatives
Direct Synthesis of 2-Tetralone (B1666913) Oxime
The direct synthesis of 2-tetralone oxime primarily involves the condensation reaction between 2-tetralone and hydroxylamine (B1172632) or its salts. This method is a foundational approach for generating the oxime functionality.
Condensation Reactions with Hydroxylamine and its Salts
The most common route to this compound involves the reaction of 2-tetralone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. This nucleophilic addition-elimination reaction typically proceeds by the attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 2-tetralone, followed by the elimination of water.
For instance, the preparation of ketoximes, including those derived from tetralone, can be achieved by reacting a ketone with a hydroxylamine salt in the presence of an alkanol and a heterogeneous carbonate base, with a small amount of water (up to 5% by weight based on ketone and alkanol). Reaction temperatures typically range from 65°C to 110°C. google.com Another reported method for preparing the ketoxime of tetralone involves adding powdered sodium hydroxide (B78521) to a mixture of alcohol, hydroxylamine hydrochloride, and the ketone in the absence of water. google.com
A specific example for a related dimethoxy-tetralone derivative involved the addition of hydroxylamine hydrochloride (175 g; 2.55 moles) to a reaction mixture cooled to 15°C, then maintaining the temperature at 20°C with stirring for 9 hours. This process yielded a waxy product (461 g) with an 86.7% yield for the dimethoxy-tetralone oxime. googleapis.com Similarly, the synthesis of novel oximes of 2-aryl-6-methoxy-3,4-dihydronaphthalene, which are structurally related to tetralone oximes, was achieved by reacting hydroxylamine hydrochloride with the corresponding keto compounds. doi.orgnih.gov
Optimized Reaction Conditions and Yield Enhancement Strategies
Optimization efforts for oxime synthesis often focus on solvent choice, temperature, and the nature of the base. Alcoholic solvents, such as ethanol (B145695) or 2-methyl-1-propanol, are commonly employed. orgsyn.orgresearchgate.net The use of microwave reactors has been shown to significantly reduce reaction times and, in some cases, increase yields for oxime formation from alkynes and hydroxylamine, suggesting potential applicability to ketoxime synthesis. orgsyn.org
For general ketoxime synthesis, specific bases like 1,5,7-triazabicyclo[4.4.0]-dec-5-ene (TBD) have been identified as optimal, leading to high yields (e.g., 78% NMR yield for an aromatic oxime). acs.org The presence of certain additives can also influence the reaction. For instance, in some metal-mediated oximation processes, acids can increase yields by enhancing the nucleophilicity of hydroxylamine or the oxime. acs.org
A summary of typical conditions for direct oxime synthesis is provided below:
| Reactant | Reagent | Solvent | Base | Temperature | Time | Yield (Example) | Reference |
| Ketone | NH₂OH·HCl | Alkanol | Carbonate base | 65-110°C | - | - | google.com |
| Ketone | NH₂OH·HCl | Alcohol | Powdered NaOH | - | - | - | google.com |
| Dimethoxy-tetralone | NH₂OH·HCl | - | - | 20°C | 9 hours | 86.7% | googleapis.com |
| Various Ketones | NH₂OH·HCl | DMSO | TBD | 120°C | 26 hours | 42-88% (for aromatic oximes) | acs.org |
Strategies for O-Derivatization of this compound
The hydroxyl group of this compound can be further functionalized to yield O-derivatives such as oxime ethers and oxime esters, which are valuable intermediates for diverse chemical transformations.
Synthesis of Oxime Ethers
Oxime ethers are typically prepared by the O-alkylation of the oxime. This involves reacting the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. For example, (E)-longifolene-derived tetralone oxime ethers were synthesized by reacting the corresponding oxime with various halides in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 55°C. researchgate.net This method allows for the introduction of diverse alkyl groups onto the oxygen atom of the oxime.
Another approach involves the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation of 2-aryl-1-tetralone oxime ethers in hot acetic acid-benzene mixtures. This method, however, may be limited to specific aryl substituents. thieme-connect.com Palladium-catalyzed methods have also been developed for the O-arylation of oximes, leading to O-arylated oxime derivatives. acs.orgresearchgate.net
Preparation of Oxime Esters
Oxime esters are important intermediates, often serving as precursors for radical reactions or other transformations. A practical and efficient method for synthesizing alkyl and aryl oxime esters from ketoximes and aldoximes involves the use of N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) as a reagent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This reaction is typically carried out in dichloromethane (B109758) (CH₂Cl₂) at room temperature, yielding products in high yields (90–97%). This method is noted for its simplicity and the avoidance of column chromatography for solid products. organic-chemistry.org
Other methods for preparing oxime esters include the reaction of O-chlorooxalyl oximes with amines to form oxime oxalate (B1200264) amides. mdpi.com Additionally, O-acyl oximes, such as O-pivaloyl and O-pentafluorobenzoyl oxime derivatives, have been utilized in palladium-catalyzed reactions. nih.govrsc.org The O-acetylation of α-tetralone oximes can be achieved by heating with acetic anhydride (B1165640), forming the O-acetate. acs.org
A representative table of oxime ether and ester synthesis conditions:
| Product Type | Reactant | Reagent/Catalyst | Solvent | Temperature | Yield (Example) | Reference |
| Oxime Ethers | Oxime | Alkyl halide, NaH | DMF | 55°C | - | researchgate.net |
| Oxime Esters | Oxime | EDCI, DMAP | CH₂Cl₂ | Room Temp. | 90-97% | organic-chemistry.org |
| Oxime Esters (O-acetate) | α-Tetralone Oxime | Acetic anhydride | Neat | 80°C | - | acs.org |
Functionalization through Oxime Bond Conjugation
The oxime N-O bond is a key site for various functionalization strategies, often involving its cleavage or participation in cyclization reactions. The relatively weak N-O σ bonds (average energy of approximately 57 kcal/mol⁻¹) make them susceptible to fragmentation, enabling their use in diverse methodologies. acs.orgresearchgate.net
One significant area is the generation of iminyl radicals through N-O bond homolysis, which can then undergo intramolecular hydrogen atom transfer (HAT) or other radical additions. For example, microwave irradiation of O-phenyloximes can trigger N-O homolysis and 1,5-HAT, leading to formal γ-C(sp³)–H functionalization of ketones. chemrxiv.org Copper catalysis can also be involved in C-H/N-O bond functionalization of ketoximes, leading to the synthesis of N-heterocycles. acs.org
Furthermore, dilithiated this compound, prepared using excess lithium diisopropylamide, can condense with aromatic esters (e.g., methyl 4-methoxybenzoate). Subsequent cyclization of the C-acylated intermediate with aqueous acid yields dihydronaphthisoxazoles, specifically 4,5-dihydronaphth[2,1-c]isoxazoles, demonstrating a functionalization pathway through acylation and cyclization. tandfonline.com
Palladium-catalyzed cascade reactions are another avenue for functionalization. For instance, dienyl ketone oxime derivatives can undergo cascade cyclization initiated by the generation of alkylideneaminopalladium(II) species from O-pentafluorobenzoyloximes, leading to spiro imines. d-nb.info The Semmler-Wolff reaction, involving the conversion of cyclohexenone- and tetralone-derived oximes to primary anilines, demonstrates the N-O bond undergoing oxidative addition to Pd(0), followed by dehydrogenation to afford aromatic amines. nih.govrsc.org This reaction can be achieved with homogeneous Pd catalysts, overcoming the limitations of traditional harsh acidic conditions. nih.gov
Chemical Transformations and Reaction Pathways of 2 Tetralone Oxime
Rearrangement Reactions
The Semmler-Wolff rearrangement, also known as the Semmler-Wolff-Schroeter reaction, is a classical method for converting α,β-unsaturated cyclohexenyl ketoximes into aromatic amines. ijsrp.orgresearchgate.net This reaction has been applied to 2-tetralone (B1666913) oxime and its derivatives to synthesize aminonaphthalene compounds. ijsrp.orgresearchgate.net
The traditional Semmler-Wolff reaction is typically conducted under harsh acidic conditions, often involving a mixture of acetic acid and acetic anhydride (B1165640) saturated with hydrogen chloride gas. ijsrp.orgnih.gov When applied to α-tetralone oximes, this method yields the corresponding α-naphthylamines. ijsrp.orgresearchgate.net The reaction proceeds through the elimination of water followed by dehydrogenation of the ring to achieve aromatization. ijsrp.org However, these forcing conditions can limit the reaction's utility due to low yields (often ≤ 60%) and the potential for competing side reactions like the Beckmann rearrangement. nih.gov For instance, the conversion of substituted cyclohexenone oximes to aromatic amines often requires heating in acetic acid-acetic anhydride with dissolved hydrogen chloride or hydrogen bromide, with yields rarely exceeding 50%. ijsrp.org
In a study on 2-[β-(2- and 4-pyridyl)ethyl]-1-tetralone oximes, treatment with acetic acid and acetic anhydride, followed by the passage of dry hydrochloric gas, resulted in the formation of the corresponding 2-substituted 1-naphthylamine (B1663977) dihydrochlorides. ijsrp.org Similarly, 5,6-dimethoxy-1-naphthylamine was synthesized from 3,4-dihydro-5,6-dimethoxy-1(2H)-naphthalenone oxime using acetic anhydride and glacial acetic acid with dry HCl gas. ijsrp.org An improved method for the aromatization of α-tetralone oximes to N-(1-naphthyl)acetamides has also been reported. ijsrp.org
When 4-benzyl-substituted tetralone oximes are subjected to Semmler-Wolff/Schroeter aromatization conditions, they can undergo an electrophilic aromatic substitution to form tetracyclic frameworks instead of the expected N-acetylnaphthylamine. researchgate.net
To overcome the limitations of classical acid-catalyzed methods, palladium-catalyzed versions of the Semmler-Wolff reaction have been developed. These reactions offer milder conditions and improved yields for the conversion of tetralone O-pivaloyl oximes to 1-aminonaphthalenes. nih.govacs.orgnih.gov The catalytic system typically involves a palladium(0) source, such as Pd(OAc)₂, with a phosphine (B1218219) ligand like tricyclopentylphosphine (B1587364) or (PCy₃)₂. nih.govacs.orgnih.gov
The proposed mechanism involves the oxidative addition of the oxime N-O bond to the Pd(0) complex, forming an imino-Pd(II) intermediate. nih.govrsc.org This intermediate can then undergo tautomerization and subsequent dehydrogenation to yield the aromatic amine product. nih.gov The use of O-pivaloyl oximes is often preferred over other derivatives like O-pentafluorobenzoyl oximes due to cost-effectiveness. rsc.org
This palladium-catalyzed approach has demonstrated good functional group tolerance, allowing for the synthesis of various substituted 1-aminonaphthalenes in good yields. nih.gov For example, a nitro group, which is not compatible with traditional Semmler-Wolff conditions, was successfully retained in the product. nih.gov The scalability of this method has also been demonstrated. nih.gov
Table 1: Comparison of O-Substituents in the Pd-Catalyzed Conversion of Tetralone Oximes to 1-Aminonaphthalene
| O-Substituent | Yield (%) |
|---|---|
| Pivaloyl | 78 |
| Benzoyl | 65 |
| Acetyl | 55 |
| H | <5 |
Data sourced from studies on palladium-catalyzed Semmler-Wolff reactions. nih.gov
The nature and position of substituents on the tetralone oxime ring can significantly influence the outcome of the Semmler-Wolff rearrangement. Ortho-substitution on the tetralone ring has been reported to favor the Beckmann rearrangement over aromatization under classical conditions. ijsrp.orgresearchgate.net
In palladium-catalyzed reactions, various substituents on the aromatic ring of tetralone oximes are well-tolerated. For instance, electron-donating and electron-withdrawing groups have been shown to be compatible with the reaction conditions, leading to the corresponding substituted 1-aminonaphthalenes in good yields. nih.gov However, complications can arise with certain substituents. For example, the reaction of 6-bromo-1-tetralone oxime was unsuccessful, likely due to competing oxidative addition of the Ar-Br bond to the palladium catalyst. nih.gov
The steric hindrance of substituents can also play a role. While the palladium-catalyzed reaction is effective for a range of substituted tetralone oximes, highly hindered substrates may react less efficiently. nih.gov
The Beckmann rearrangement is a well-known acid-catalyzed reaction of oximes that converts them into amides. wikipedia.org For cyclic ketoximes like 2-tetralone oxime, this rearrangement leads to the formation of a lactam through ring expansion. wikipedia.orgbrynmawr.edu The reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.orgnih.gov
The Beckmann rearrangement is a common competing pathway to the Semmler-Wolff aromatization, particularly under the harsh acidic conditions of the classical method. ijsrp.orgnih.gov The choice of catalyst and reaction conditions can be crucial in directing the reaction towards either aromatization or rearrangement. For example, polyphosphoric acid has been used as a catalyst and solvent to promote the Beckmann rearrangement of 2,2-disubstituted 1-tetralone (B52770) oximes, yielding the expected lactams in nearly quantitative amounts. acs.org In these cases, phenyl migration was observed to be the favored pathway. acs.org
Recent modifications to the Beckmann rearrangement using sulfone iminium fluoride (B91410) (SIF) reagents allow for the conversion of tetralone oxime into a 7-membered ring imidoyl fluoride, which can then be converted to the corresponding amidine. brynmawr.edu
Table 2: Product Distribution in the Rearrangement of Substituted 1-Tetralone Oximes
| Substituent (R) | Reaction Conditions | Product(s) | Ratio (Aromatization:Rearrangement) |
|---|---|---|---|
| H | Ac₂O, AcOH, HCl | 1-Naphthylamine | Major |
| 2-[β-(2-pyridyl)ethyl] | Ac₂O, AcOH, HCl | 2-Substituted 1-naphthylamine | Major |
| 2,2-Dimethyl | Polyphosphoric Acid | Lactam | Major |
| 2,2-Diphenyl | Polyphosphoric Acid | Lactam | Major |
Data compiled from various studies on Semmler-Wolff and Beckmann rearrangements. ijsrp.orgacs.org
O-vinyl-2-tetralone oxime undergoes intramolecular rearrangements, referred to as domino-transformations, to produce dihydrobenzindoles. researchgate.net Quantum chemical studies using DFT methods have been employed to investigate the mechanisms of these reactions. researchgate.net These transformations can potentially lead to both conjugated and non-conjugated dihydrobenzindoles. researchgate.net
The reaction pathway involves several elementary steps with localized transition states. researchgate.net The rate-limiting step has been identified as a 1,3-prototropic shift, which can be facilitated by a mediator molecule such as water. researchgate.netresearcher.life The activation barrier for the formation of the conjugated indole (B1671886) is lower than that for the non-conjugated isomer, suggesting a preference for the formation of the conjugated product. researchgate.netresearcher.life
The reaction of 2-tetralone, hydroxylamine (B1172632), and acetylene (B1199291) in a MOH/DMSO system can lead to the formation of 4,5-dihydrobenz[e]indole and its N-vinyl derivative. researchgate.net This three-component domino reaction provides a one-pot, highly regioselective synthesis of these indole derivatives. mathnet.ru
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 1-Aminonaphthalene |
| 2-[β-(2-Pyridyl)ethyl]-1-tetralone oxime |
| 2-[β-(4-Pyridyl)ethyl]-1-tetralone oxime |
| 2-Substituted 1-naphthylamine dihydrochloride |
| 5,6-Dimethoxy-1-naphthylamine |
| 3,4-Dihydro-5,6-dimethoxy-1(2H)-naphthalenone oxime |
| N-(1-Naphthyl)acetamide |
| 4-Benzyl-substituted tetralone oxime |
| N-acetylnaphthylamine |
| 6-Bromo-1-tetralone oxime |
| 2,2-Disubstituted 1-tetralone oxime |
| Lactam |
| Imidoyl fluoride |
| Amidine |
| O-Vinyl-2-tetralone oxime |
| Dihydrobenzindole |
| 4,5-Dihydrobenz[e]indole |
| N-vinyl-4,5-dihydrobenz[e]indole |
| Acetic acid |
| Acetic anhydride |
| Hydrogen chloride |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Tricyclopentylphosphine |
| Polyphosphoric acid |
| Sulfone iminium fluoride |
| Hydroxylamine |
| Acetylene |
| Potassium hydroxide (B78521) (KOH) |
Palladium-Catalyzed Semmler-Wolff Reactions
Beckmann Rearrangement and Competing Pathways
Cyclization and Annulation Reactions
Cyclization and annulation reactions of this compound serve as powerful strategies for constructing fused ring systems. These reactions leverage the inherent reactivity of the oxime functional group and the adjacent carbocyclic ring to forge new carbon-carbon and carbon-nitrogen bonds, leading to a diverse array of heterocyclic products.
Formation of Nitrogen-Containing Heterocycles
The oxime moiety of this compound is a key functional group that enables its transformation into a variety of nitrogen-containing heterocycles. These reactions often proceed through intermediates that facilitate intramolecular ring closure, yielding complex fused systems.
The reaction of 2-tetralone with hydroxylamine and acetylene in a superbasic medium, such as potassium hydroxide in dimethyl sulfoxide (B87167) (KOH/DMSO), provides a pathway to 4,5-dihydrobenz[g]indole, a type of dihydrobenzindole. nih.govresearchgate.netsnnu.edu.cn This transformation is a variant of the Trofimov reaction. A quantum chemical study of the domino-reaction involving O-vinyl-2-tetralone oxime has shown that the reaction proceeds with high regioselectivity, favoring the formation of the linear benzo[g]indole skeleton over its angular counterpart. researchgate.net The reaction between 2-tetralone, hydroxylamine, and acetylene in a MOH/DMSO system specifically yields 4,5-dihydrobenz[e]indole. researchgate.net
The synthesis of dihydrobenzindoles from this compound is a specific application of the broader Trofimov reaction, which is a well-established method for constructing pyrrole (B145914) rings. acs.orgnih.gov The resulting 4,5-dihydrobenz[e]indole is a fused pyrrole system. researchgate.net When the reaction is conducted with an excess of acetylene, N-vinyl derivatives of the heterocyclic product can be formed. researchgate.net The reaction of 2-tetralone with hydroxylamine and acetylene can produce N-vinyl-4,5-dihydrobenz[e]indole in yields of up to 75%. researchgate.net This one-pot procedure converts ketones directly into pyrroles and their N-vinyl derivatives. snnu.edu.cn
Table 1: Trofimov Reaction of this compound with Acetylene
| Product | Reagents & Conditions | Yield | Reference |
| 4,5-Dihydrobenz[e]indole | Hydroxylamine, Acetylene, MOH/DMSO | Up to 41% | researchgate.net |
| N-Vinyl-4,5-dihydrobenz[e]indole | Hydroxylamine, Excess Acetylene, MOH/DMSO | Up to 75% | researchgate.net |
A distinct cyclization pathway for this compound involves its conversion into dihydronaphthisoxazoles. This is achieved by first preparing dilithiated this compound using an excess of lithium diisopropylamide (LDA). acs.org This dianion then undergoes a condensation reaction with aromatic esters. The resulting C-acylated intermediate is subsequently cyclized with aqueous acid to furnish 4,5-dihydronaphth[2,1-c]isoxazoles. acs.org This acylation-cyclization sequence provides a regioselective route to these specific fused isoxazole (B147169) derivatives. acs.org
Table 2: Synthesis of Dihydronaphthisoxazoles from this compound
| Step | Reagents & Conditions | Intermediate/Product | Reference |
| 1. Dianion Formation | Excess Lithium Diisopropylamide | Dilithiated this compound | acs.org |
| 2. Condensation | Aromatic Esters (e.g., Methyl 4-methoxybenzoate) | C-acylated intermediate | acs.org |
| 3. Cyclization | Aqueous Acid | 4,5-Dihydronaphth[2,1-c]isoxazole | acs.org |
The synthesis of quinazolines and their N-oxides from ketoximes is a known transformation, often catalyzed by transition metals like rhodium. nih.gov For instance, research has demonstrated that various ketoximes, including the isomeric 1-tetralone oxime, react smoothly under Rh(III)-catalysis to yield the corresponding quinazoline (B50416) N-oxides. This reaction typically involves a C-H activation and amidation of the ketoxime, followed by a cyclization step. However, specific examples detailing the direct conversion of this compound into quinazoline derivatives were not prominent in the surveyed literature, which focuses more on the reactivity of its 1-isomer in this context.
Synthesis of Isoxazoles and Dihydronaphthisoxazoles
Intramolecular Oxidative Cyclization Reactions
Substituted β-tetralone oximes can undergo intramolecular oxidative cyclization to form complex, fused polycyclic systems. A mild and efficient method utilizes N-Bromosuccinimide (NBS) to promote the cyclization and subsequent aromatization of these substrates.
For example, 1-((1H-indol-3-yl)methyl)-3,4-dihydronaphthalen-2(1H)-one oxime, a derivative of this compound, was treated with NBS and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction yielded fused α-carboline (pyrido[2,3-b]indole) pentacyclic ring systems in moderate to good yields. The proposed mechanism is believed to involve a bromo-cyclization process followed by aromatization. This transformation highlights the utility of this compound derivatives in constructing elaborate heterocyclic architectures.
Table 3: NBS-Promoted Intramolecular Oxidative Cyclization of a this compound Derivative
| Substrate | Reagents & Conditions | Product | Yield | Reference |
| 1-((1H-indol-3-yl)methyl)-3,4-dihydronaphthalen-2(1H)-one oxime | NBS, DABCO, CH2Cl2, 0 °C | Fused α-carboline | 37% |
Oxidative and Reductive Transformations
The oxime functional group of this compound is susceptible to a variety of oxidative and reductive transformations, enabling its conversion into other valuable chemical entities. These reactions often proceed through mechanisms involving cleavage of the N-O bond or modification of the C=N bond.
The regeneration of the parent ketone from an oxime, a process known as deoximation, is a significant transformation in organic synthesis. For this compound, this conversion back to 2-tetralone can be accomplished through oxidative cleavage. One effective method involves the use of photoexcited nitroarenes. nih.govresearchgate.net In a representative study, 2-tetralone methoxime was successfully converted to 2-tetralone using a photoexcited nitroarene in a mixture of acetonitrile (B52724) and water. nih.gov This photochemical approach offers a mild alternative to harsher, conventional deoximation methods that might employ strong acids or oxidizing agents, which could lead to undesired side reactions or decomposition of sensitive substrates. nih.govresearchgate.net The reaction is believed to proceed through a complex mechanism initiated by the photoexcited nitroarene. nih.gov
While various oxidative methods exist for deoximation, the choice of reagent is crucial to avoid over-oxidation or the formation of byproducts. researchgate.net For instance, hypervalent iodine reagents like phenyl iodonium (B1229267) (III) diacetate (PIDA) and its polymer-supported analogue, polydiacetoxyiodostyrene (PDAIS), have been demonstrated as effective for the oxidative cleavage of oximes to their corresponding carbonyl compounds under non-acidic conditions. researchgate.net
The weak N-O bond in oxime derivatives makes them excellent precursors for the generation of nitrogen-centered radicals, particularly iminyl radicals. nih.govnih.gov These radicals are highly reactive intermediates that can participate in a variety of synthetically useful transformations, including cyclizations and functionalizations. beilstein-journals.orgd-nb.info
Oxime esters, which can be readily prepared from the parent oxime, are frequently used to generate iminyl radicals. nih.govresearchgate.net Homolytic scission of the weak N-O bond, often initiated by thermal or photochemical means, produces an iminyl radical and an acyloxyl radical. nih.gov The acyloxyl radical typically undergoes rapid decarboxylation, driving the reaction forward and generating a carbon-centered radical. nih.gov
Specifically, O-acetyl oxime esters are effective sources of iminyl radicals for synthetic applications because the accompanying methoxycarboxyl radical fragments into volatile byproducts like carbon dioxide and methane. nih.gov Dioxime oxalates are also recognized as clean and atom-efficient precursors for iminyl radicals. researchgate.net The generation of iminyl radicals from oxime esters can also be achieved under milder conditions using photoredox catalysis, employing visible light for the excitation process. researchgate.netresearchgate.net
Once generated, iminyl radicals derived from substrates like this compound can undergo intramolecular reactions. A common pathway involves a 1,5-hydrogen atom transfer (1,5-HAT), where the iminyl radical abstracts a hydrogen atom from a position five atoms away, typically a C-H bond. beilstein-journals.orgresearchgate.net This generates a new carbon-centered radical, which can then participate in further reactions, such as cyclization. beilstein-journals.orgd-nb.info This strategy allows for the remote functionalization of C(sp³)–H bonds. researchgate.net The resulting carbon-centered radical can be trapped by various reagents or undergo further transformations, leading to the construction of complex cyclic and polycyclic structures. beilstein-journals.org
For example, a general strategy involves the generation of an iminyl radical which then undergoes a 1,5-HAT to create a C-centered radical. This radical can then be oxidized to a carbocation, followed by ring closure to form new heterocyclic systems. nih.govbeilstein-journals.org
The C=N bond of this compound and the adjacent ring system can undergo both hydrogenation and dehydrogenation reactions, leading to different classes of compounds.
Hydrogenation of the oxime group typically yields the corresponding amine. For instance, the reduction of 2-acetamido-1-tetralone, which can be prepared from the corresponding 2-oxime of 1-tetralone, has been studied in the context of asymmetric transfer hydrogenation. acs.org Catalytic hydrogenation of 2-nitro-1-tetralone oxime over platinum oxide has been shown to produce 2-amino-1,2,3,4-tetrahydronaphthalene, confirming the position of the nitro group. rsc.org
Dehydrogenation processes, on the other hand, lead to aromatization of the tetralone ring system. A notable example is the palladium-catalyzed Semmler–Wolff reaction of tetralone O-pivaloyl oximes, which converts them into 1-aminonaphthalenes. acs.orgscispace.com This reaction proceeds via oxidative addition of the oxime N–O bond to a Pd(0) complex, followed by a dehydrogenation step to afford the aromatic amine product. acs.orgscispace.com This method provides a synthetically useful alternative to the classical Semmler-Wolff reaction, which often requires harsh conditions. scispace.com
Table 1: Summary of Selected Oxidative and Reductive Transformations of this compound Derivatives
| Transformation Type | Substrate | Reagent/Catalyst | Product | Reference(s) |
| Oxidative Cleavage | 2-Tetralone methoxime | Photoexcited nitroarene, MeCN/H₂O | 2-Tetralone | nih.gov |
| Hydrogenation | 2-Nitro-1-tetralone oxime | PtO₂, H₂ | 2-Amino-1,2,3,4-tetrahydronaphthalene | rsc.org |
| Dehydrogenation | Tetralone O-pivaloyl oxime | Pd(PCy₃)₂ | 1-Aminonaphthalene | acs.orgscispace.com |
| Radical Cyclization | Oxime Ester | Photoredox Catalyst (e.g., Ru(bpy)₃(PF₆)₂) | 1-Tetralone | researchgate.net |
Radical-Mediated Functionalizations and Transformations
Iminyl Radical Generation from Oxime Esters
Transition Metal-Catalyzed Reactivity
This compound and its derivatives are versatile substrates for a range of transition metal-catalyzed reactions. These transformations often exploit the reactivity of the C=N-OH group and the adjacent C-H bonds, enabling the construction of complex molecular architectures. researchgate.net Metals such as palladium, copper, rhodium, and iron have been employed to catalyze diverse reactions involving oximes. rsc.orgacs.org
A significant area of research involves the palladium-catalyzed aromatization of tetralone oximes. The Pd-catalyzed Semmler-Wolff reaction provides an efficient route to primary anilines and 1-aminonaphthalenes from cyclohexenone and tetralone O-acyl oximes, respectively. acs.orgscispace.com The mechanism involves the oxidative addition of the oxime's N-O bond to a Pd(0) species. acs.org This catalytic system overcomes the limitations of the classical acid-catalyzed method, which suffers from harsh conditions and low yields. scispace.com
Copper catalysts have also been utilized in transformations of oximes. Copper(I) species can interact with the oxime N-O bond either through a radical reduction pathway to form an iminyl radical intermediate or via oxidative insertion to generate a Cu(III) intermediate. rsc.org These reactive copper complexes can then initiate further transformations.
Iron-catalyzed intramolecular C-N bond formation from 2-biarylketone oximes has been developed to synthesize phenanthridine (B189435) derivatives. rsc.org Furthermore, rhodium and iridium complexes have been investigated for the asymmetric hydrogenation of related indenone oximes to produce chiral amines. researchgate.net
Transition metal catalysis can also direct C-H functionalization reactions. For example, palladium catalysts have been used in enantioselective C-H oxidative olefination reactions directed by oxime ethers, allowing for the construction of axially chiral molecules. snnu.edu.cn These methods highlight the utility of the oxime group as a directing group in modern synthetic chemistry.
Table 2: Examples of Transition Metal-Catalyzed Reactions of Tetralone Oxime Derivatives
| Metal Catalyst | Substrate | Reaction Type | Product | Reference(s) |
| Palladium (Pd) | Tetralone O-pivaloyl oxime | Semmler-Wolff Aromatization | 1-Aminonaphthalene | acs.orgscispace.com |
| Palladium (Pd) | 2-Arylcyclohex-2-enone oxime ether | Enantioselective C-H Olefination | Axially chiral styrene (B11656) derivative | snnu.edu.cn |
| Iron (Fe) | 2-Biarylketone O-acetyl oxime | Intramolecular N-Arylation | Phenanthridine derivative | rsc.org |
| Rhodium (Rh) / Iridium (Ir) | Indenone oxime | Asymmetric Hydrogenation | Chiral amine | researchgate.net |
Palladium-Catalyzed Reactions
Palladium catalysts have proven effective in the transformation of this compound derivatives into various valuable chemical structures. A notable application is in Semmler-Wolff type reactions, where 2-tetralone O-pivaloyl oxime is converted into the corresponding primary aminonaphthalene. nih.govnih.gov This reaction, inspired by the classic Semmler-Wolff aromatization, offers a significant improvement over traditional methods that require harsh conditions and often result in low yields. nih.govscispace.com The palladium-catalyzed version proceeds under milder conditions, demonstrating greater functional group tolerance. nih.gov For instance, a nitro group, which is not compatible with classical Semmler-Wolff conditions, is well-tolerated in the palladium-catalyzed reaction. nih.gov
The mechanism of this transformation is thought to involve the oxidative addition of the oxime's N–O bond to a Pd(0) species. nih.govnih.govscispace.comacs.org This initial step forms a Pd(II) intermediate, which has been isolated and characterized, providing strong evidence for the proposed pathway. nih.govscispace.comresearchgate.net Subsequent tautomerization to an enamine-derived amido-Pd(II) species, followed by isomerization and β-hydride elimination, leads to the formation of the aromatic amine product. nih.govscispace.com The choice of the O-acyl group on the oxime is crucial for the reaction's success, with O-pivaloyl and O-pentafluorobenzoyl derivatives showing the highest yields. nih.govscispace.com However, attempts to engage 2-tetralone pivaloyl oxime in this reaction resulted in a low yield of 32%. nih.gov
Another application of palladium catalysis is the ortho-acylation of O-methyl ketoximes, including 1-tetralone oxime ether, using α-keto acids as the acyl source under visible light. mdpi.com This method allows for the synthesis of non-symmetric benzophenone (B1666685) derivatives. The reaction is believed to proceed through a radical pathway involving a five-membered ring palladium complex formed by the ortho C–H activation of the oxime ether. mdpi.com
Furthermore, palladium catalysts have been utilized in the synthesis of benzocyclobutenes from the O-methyl oxime of tetralone and norbornene. jst.go.jp The reaction involves a palladium-catalyzed double C–H functionalization at the ortho and meta positions of the directing group. jst.go.jp The choice of oxidant is critical, with silver salts like Ag2CO3 being effective for this transformation. jst.go.jp
| Starting Material | Catalyst/Reagents | Product | Yield | Reference |
| 2-Tetralone pivaloyl oxime | Pd(OAc)₂, tricyclopentylphosphine, PivOH, K₂CO₃ | 2-Aminonaphthalene | 32% | nih.gov |
| 1-Tetralone oxime ether | Pd(OAc)₂, 4CzIPN, benzoylformic acid | ortho-Benzoylated 1-tetralone oxime ether | 59% | mdpi.com |
| O-Methyl oxime of tetralone | Pd(OAc)₂, norbornene, Ag₂CO₃ | Benzocyclobutene derivative | Trace to small amounts | jst.go.jp |
| Tetralone O-pivaloyl oximes | Homogeneous Pd catalysts | 1-Aminonaphthalenes | Good yields | nih.govnih.gov |
Copper-Mediated Transformations
Copper catalysts facilitate a range of transformations involving this compound and its derivatives, often leading to the synthesis of nitrogen-containing heterocycles. These reactions typically proceed through one of two main pathways: a radical reduction of the oxime N-O bond by a Cu(I) species to form an iminyl radical intermediate, or the oxidative insertion of a Cu(I) species into the N-O bond to generate a Cu(III) intermediate. rsc.org
Copper-catalyzed oxidative dehydrogenative [3+2] annulation of oximes with α-amino ketones is a method for synthesizing 3-aminopyrroles. rsc.org This reaction involves the site-selective cleavage of multiple α-C(sp3)–H bonds in both the O-acyl oxime and the α-amino ketone, leading to the formation of new C-C and C-N bonds. rsc.org
In another example, a copper-catalyzed domino cyclization of anilines and cyclobutanone (B123998) oxime provides a route to spirotetrahydroquinoline derivatives. beilstein-journals.org The proposed mechanism involves the formation of an imine intermediate from the reaction of aniline (B41778) and the oxime, which then isomerizes to an enamine. An intermolecular cyclization between the enamine and another imine intermediate, followed by aromatization, yields the final product. beilstein-journals.org While this specific example uses cyclobutanone oxime, the general principle of copper-catalyzed reactions of oximes with anilines is relevant.
Furthermore, copper-catalyzed annulation reactions of O-acyl oximes with cyclic 1,3-diones can lead to the formation of 7,8-dihydroindolizin-5(6H)-ones or cyclohexanone-fused furans, depending on the substituents on the dione. researchgate.net These reactions proceed through a radical coupling process. researchgate.net
| Oxime Derivative | Reactant | Catalyst/Reagents | Product Type | Reference |
| O-Acyl oximes | α-Amino ketones | Copper catalyst | 3-Aminopyrroles | rsc.org |
| Cyclobutanone oxime | Anilines | Cu(TFA)₂ | Spirotetrahydroquinolines | beilstein-journals.org |
| O-Acyl oximes | Cyclic 1,3-diones | Copper catalyst | 7,8-Dihydroindolizin-5(6H)-ones or cyclohexanone-fused furans | researchgate.net |
| Oxime acetates | β-Ketoesters/nitriles | Copper catalyst | Polysubstituted pyrroles or furans | nih.gov |
Rhodium- and Iron-Catalyzed Processes
Rhodium and iron catalysts have been employed in various transformations of oximes, including those leading to the synthesis of complex heterocyclic structures. While specific examples focusing solely on this compound are less common in the provided search results, the general reactivity patterns of oximes under rhodium and iron catalysis can be inferred.
Rhodium(III)-catalyzed reactions of oximes often involve C-H activation. sciengine.com For instance, the coupling of ketoximes with alkynes can proceed via a [4+2] cycloaddition to yield isoquinolines. sciengine.com However, by using alkynes with strongly electron-withdrawing groups, the selectivity can be switched to a [3+2] annulation, leading to the formation of indenamines. sciengine.com The reaction is initiated by C-H activation of the O-methyl oxime, followed by coordination with the alkyne and subsequent cyclization. sciengine.com Another rhodium-catalyzed process is the [2+2+2] cycloaddition of diynes and aldehyde oximes to synthesize pyridines. rsc.org
Iron-catalyzed reactions of oximes have also been reported. For example, the synthesis of phenanthridines can be achieved through an iron-catalyzed intramolecular N-arylation of O-acetyl oximes derived from 2-biarylketones. rsc.org Although copper salts can also catalyze this transformation, a Friedel-Crafts type mechanism is suggested for the iron-catalyzed pathway. rsc.org
| Catalyst | Oxime Type | Reactant | Product Type | Reference |
| Rhodium(III) | Ketoximes | Alkynes | Isoquinolines or Indenamines | sciengine.com |
| Rhodium | Aldehyde oximes | Diynes | Pyridines | rsc.org |
| Iron(III) | O-Acetyl oximes of 2-biarylketones | - | Phenanthridines | rsc.org |
Regioselective and Enantioselective Catalysis
Regioselective and enantioselective catalysis involving this compound and its derivatives has been explored to control the outcome of chemical transformations, leading to specific isomers of the products.
Regioselectivity is a key feature of the palladium-catalyzed Semmler-Wolff reaction of substituted 1-tetralone oximes, which provides an advantage over traditional nitration/reduction routes for the synthesis of substituted anilines. scispace.com The regiochemical outcome is determined by the initial C-H activation step directed by the oxime group. Quantum chemical studies on the intramolecular rearrangements of O-vinyl-2-tetralone oxime have also been conducted to understand the factors controlling the regioselective formation of conjugated versus non-conjugated dihydrobenzindoles. researchgate.net
Enantioselective catalysis has been applied to the hydrogenation of substrates derived from 2-tetralone. For example, the ruthenium-catalyzed enantioselective hydrogenation of trisubstituted enamides derived from 2-tetralone has been studied. nih.gov Similarly, a one-pot catalytic asymmetric reductive amination of 2-tetralone has been reported. researchgate.net In the realm of phase-transfer catalysis, chiral catalysts have been used for the α-heterofunctionalization of tetralone-based β-ketoesters, achieving high enantioselectivities. beilstein-journals.orgbeilstein-journals.org
The development of chiral catalysts is crucial for these transformations. For instance, iridium-based catalysts have been developed for the asymmetric hydrogenation of oximes to chiral hydroxylamines with high enantioselectivity and chemoselectivity, avoiding over-reduction to the amine. incatt.nl While this was a general study, the principles can be applied to substrates like this compound.
| Reaction Type | Substrate | Catalyst Type | Key Feature | Reference |
| Semmler-Wolff Reaction | Substituted 1-tetralone oximes | Palladium | Regioselective synthesis of anilines | scispace.com |
| Intramolecular Rearrangement | O-vinyl-2-tetralone oxime | - | Regioselective formation of dihydrobenzindoles | researchgate.net |
| Asymmetric Hydrogenation | Trisubstituted enamides from 2-tetralone | Ruthenium | Enantioselective synthesis of amines | nih.gov |
| Asymmetric Reductive Amination | 2-Tetralone | - | Enantioselective synthesis of amines | researchgate.net |
| α-Heterofunctionalization | Tetralone-based β-ketoesters | Chiral Phase-Transfer Catalyst | High enantioselectivity | beilstein-journals.orgbeilstein-journals.org |
| Asymmetric Hydrogenation | Oximes | Iridium | Enantioselective synthesis of chiral hydroxylamines | incatt.nl |
Reactions Involving C–H/N–O Bond Functionalization
Reactions that proceed via the functionalization of C–H and N–O bonds in oximes, including this compound, represent an efficient strategy for the synthesis of complex molecules, often through cascade or domino reactions. This approach is atom- and step-economical as it avoids the pre-functionalization of starting materials.
A prime example is the palladium-catalyzed Semmler-Wolff reaction of tetralone O-pivaloyl oximes. acs.org This transformation involves the cleavage of the N–O bond via oxidative addition to a Pd(0) catalyst, followed by C–H bond functionalization during the aromatization process to form aminonaphthalenes. nih.gov
In a different context, a novel approach for the synthesis of 2-aroylthienothiazoles has been developed using aromatic ketones, unactivated ketoximes, and elemental sulfur. acs.org This transformation involves the cleavage of three C(sp³)–H bonds and one C(sp²)–H/N–OH bond in the ketoxime. acs.org This represents a new type of annulation reaction with high atom and step economy. acs.org
Rhodium-catalyzed C–H activation of O-methyl oximes followed by annulation with alkynes is another example of C–H/N–O bond functionalization. sciengine.com The reaction proceeds through a C–H activation step at the ortho position of the aromatic ring, followed by insertion of the alkyne and cyclization, which involves the N–O bond. This can lead to either [4+2] or [3+2] annulation products depending on the alkyne substituent. sciengine.com
Furthermore, transition metal-catalyzed C–H functionalization with hydroxylamine derivatives serving as internal oxidants has gained significant attention. rsc.org These reactions, which involve the cleavage of the weak N-O bond, are highly reactive and selective, and they tolerate a wide range of functional groups under mild conditions. rsc.org
| Reaction Type | Oxime Derivative | Catalyst/Reagents | Key Bond Functionalizations | Product Type | Reference |
| Semmler-Wolff Aromatization | Tetralone O-pivaloyl oxime | Palladium | N–O cleavage, C–H functionalization | Aminonaphthalene | nih.govacs.org |
| Thienothiazole Synthesis | Unactivated ketoximes | Sulfur, (catalyst not specified) | C(sp³)–H and C(sp²)–H/N–OH cleavage | 2-Aroylthienothiazole | acs.org |
| Annulation with Alkynes | O-Methyl oximes | Rhodium(III) | C–H activation, N–O bond involvement in cyclization | Indenamine or Isoquinoline | sciengine.com |
| Internal Oxidant C-H Functionalization | Hydroxylamine derivatives | Transition metals | N–O bond cleavage | Various functionalized molecules | rsc.org |
Mechanistic Investigations of 2 Tetralone Oxime Reactions
Elucidation of Reaction Mechanisms
The reactivity of 2-tetralone (B1666913) oxime and its derivatives is characterized by several distinct reaction mechanisms, often involving complex rearrangements and bond transformations.
Proposed Intermediates and Transition States
Quantum chemical (DFT) methods have been extensively utilized to elucidate the mechanisms of intramolecular rearrangements, such as domino-transformations, in O-vinyl-2-tetralone oxime. These studies have successfully localized transition states of elementary reaction steps, particularly for processes leading to conjugated and non-conjugated dihydrobenzindoles researchgate.net. A key step identified in these transformations is the 1,3-prototropic shift researchgate.net.
In the context of palladium-catalyzed Semmler-Wolff reactions of tetralone oximes, the mechanism involves several proposed intermediates. An initial step is the oxidative addition of the oxime N–O bond to a Pd(0) species, forming an imino-Pd(II) intermediate nih.govrsc.org. This intermediate can then undergo tautomerization to yield an enamine-derived amido-Pd(II) species. Further isomerization leads to a C-bound isomer, followed by β-hydride elimination to generate a primary enimine, which subsequently tautomerizes to a more stable aromatic product like 1-aminonaphthalene nih.govrsc.org.
Photocatalyzed reactions involving oxime esters, including those derived from tetralones, often proceed via the generation of iminyl radicals through the fragmentation of the N–O bond rsc.orgresearchgate.net. These highly reactive intermediates play a pivotal role in subsequent bond-forming reactions. For instance, copper-catalyzed reactions of oxime esters can involve either the radical reduction of the oxime N–O bond by Cu(I) to form an imine radical intermediate, which then associates with Cu(I) to form a Cu(II) complex, or the oxidative insertion of Cu(I) into the N–O bond to afford a Cu(III) intermediate rsc.org.
The Beckmann rearrangement, a classic reaction of oximes, also involves specific intermediates. In certain peri-halogenated 1-tetralone (B52770) oxime O-tosylates, a transient cyclic five-membered imino-halonium cation has been proposed as an intermediate, which dictates an unusual syn-migration pathway nih.gov. For nucleophilic additions to the carbon-nitrogen double bond of oximes, a rate-determining formation of a tetrahedral addition intermediate is suggested, followed by rapid bond rotation, nitrogen inversion, and/or proton exchange researchgate.net.
Role of Mediator Molecules and Catalysts
Various mediator molecules and catalysts play critical roles in directing the reaction pathways and enhancing the efficiency of 2-tetralone oxime transformations.
In the intramolecular rearrangements of O-vinyl-2-tetralone oxime, water (H2O) acts as a mediator molecule, promoting the 1,3-prototropic shift, which is identified as the rate-limiting step researchgate.net.
Transition metal catalysts are particularly effective in mediating reactions of tetralone oximes. Palladium catalysts, such as Pd(OAc)2, Pd(PCy3)2, and Pd(PPh3)4, are employed in the Semmler-Wolff reaction for converting tetralone O-pivaloyl oximes to primary anilines and 1-aminonaphthalenes nih.govrsc.org. Additives like pivalic acid and K2CO3 have been shown to accelerate the reaction rate and improve yields nih.gov. Copper catalysts are also significant, facilitating reactions such as the photocatalyzed radical fragmentation of oxime esters and various annulations rsc.orgresearchgate.netrsc.org.
For oxime ligation reactions, the rate of oxime formation is typically slow at neutral pH but can be significantly accelerated by the addition of aniline (B41778) catalysts or their derivatives researchgate.net. Metal salts like Ag(I) and Zn(II) can also act as catalysts, sometimes exhibiting synergistic effects with amines researchgate.net. In the synthesis of N-formyl lactams from tetralone oximes, the Vilsmeier reagent (a combination of DMF and POCl3) induces an exclusive alkyl migration followed by in-situ N-formylation, characteristic of a modified Beckmann rearrangement tandfonline.com. Brønsted acids are generally known to catalyze the Beckmann rearrangement of oximes nih.govijsrp.org.
Stereochemical Aspects of Reactivity
Stereochemical considerations, particularly Z/E isomerism and conformational flexibility, are crucial for understanding the reactivity and product selectivity of this compound.
Conformational Analysis and Molecular Flexibility
The saturated ring in these tetralone oxime structures is generally quite flexible, allowing for intermediate skew conformations researchgate.net. Techniques like X-ray diffraction, NMR spectroscopy, and molecular dynamics (MD) simulations are powerful tools for studying conformational behavior and molecular flexibility in solution nih.govresearchgate.netresearcher.lifenih.govtorvergata.it. For example, X-ray diffraction analysis can reveal that intermolecular hydrogen bonds are more favorable for E-isomers in the solid phase, while Z-isomers might be sterically hindered and only capable of intramolecular interactions nih.gov.
Kinetic and Thermodynamic Considerations
The kinetics and thermodynamics of this compound reactions dictate reaction rates, equilibrium positions, and product distributions.
In the intramolecular rearrangements of O-vinyl-2-tetralone oxime, quantum chemical calculations have shown that the activation barrier for the formation of a conjugated indole (B1671886) is 4.14 kcal/mol lower than the formation channel for the non-conjugated analog researchgate.net. This energetic difference explains the regioselectivity observed in these domino-transformations.
Kinetic studies of the Beckmann rearrangement of tetralone oxime O-tosylates in TFA have shown first-order kinetics with respect to the oxime derivative nih.gov. The relative rates of reaction can vary significantly depending on substituents, with peri-halogen atoms, for example, dramatically influencing the reaction pathway and rate through anchimeric assistance nih.gov.
Oxime formation itself can be a slow process, especially at neutral pH. However, its rate can be significantly increased by the presence of catalysts or by specific conditions like freezing the reaction mixture researchgate.net. The concept of kinetic versus thermodynamic control is also relevant in oxime chemistry, influencing the final product distribution in reactions where multiple pathways are possible dalalinstitute.com. For instance, some reactions can be fine-tuned to favor either the kinetic or thermodynamic product dalalinstitute.com.
Thermodynamic and kinetic parameters have been determined for the saddle-crown equilibrium of other oximes, such as cyclotriveratrylene (B73569) oxime, demonstrating how solvent polarity can influence the equilibrium constant and the relative stability of conformers through factors like hydrogen bonding and entropy nih.gov. These principles are broadly applicable to understanding the energetic landscape of this compound reactions.
Applications of 2 Tetralone Oxime As a Synthetic Intermediate
Precursor in Complex Organic Synthesis
The application of 2-tetralone (B1666913) oxime as a precursor in complex organic synthesis is primarily rooted in its ability to undergo rearrangements and cyclizations, leading to the formation of fused ring systems.
2-Tetralone oxime, and more broadly, α-tetralone oximes, are significant precursors for the synthesis of naphthylamine derivatives, primarily through the Semmler-Wolff reaction. This classic rearrangement involves the aromatization of the cycloalkanone ring of the oxime. For instance, the oximes of 1-phenyl- and 1-p-tolyl-2-tetralone have been successfully converted into 1-phenyl- and 1-p-tolyl-2-naphthylamine, respectively. rsc.org
The Semmler-Wolff reaction, when applied to α-tetralone and substituted α-tetralone oximes, typically yields α-naphthylamines. ijsrp.org, researchgate.net Traditionally, this reaction is conducted under harsh conditions, often involving anhydrous hydrogen chloride gas in a solution of acetic acid and acetic anhydride (B1165640), leading to the product as a naphthylamine hydrochloride. ijsrp.org, researchgate.net While classical methods often result in moderate to low yields (typically not exceeding 50%), ijsrp.org, nih.gov recent advancements have introduced homogeneous palladium (Pd) catalysts. These catalysts can convert tetralone O-pivaloyl oximes into corresponding 1-aminonaphthalenes with improved yields, overcoming some limitations of the classical approach. nih.gov For example, the Pd-catalyzed method has been shown to yield certain aminonaphthalenes in 80% isolated yield, significantly higher than the 28% obtained under classical Semmler-Wolff conditions for similar transformations. nih.gov
Beyond simple naphthylamine derivatives, this compound serves as a building block for more complex polycyclic aromatic compounds. The naphthylamine derivatives obtained from this compound can be further cyclized to form intricate polycyclic systems. For example, acyl derivatives of 1-phenyl- and 1-p-tolyl-2-naphthylamine, which are synthesized from the corresponding 2-tetralone oximes, have been cyclized to yield 3:4-benzophenanthridines. rsc.org
The Semmler-Wolff rearrangement itself is noted for its application in the synthesis of various amine-substituted aromatic systems, including naphthalenes, phenanthrenes, and other polycyclic structures. ijsrp.org Aminonaphthalene derivatives, derived from tetralone oximes, can serve as central intermediates in the preparation of complex benzo[c]phenanthridine (B1199836) alkaloids, such as chelerythrine, fagaridine, and decarine. nih.gov
This compound is a key precursor for the construction of dihydrobenzindoles and pyrroles. Quantum chemical studies have investigated the mechanism of intramolecular rearrangements in O-vinyl-2-tetralone oxime, revealing its potential to produce both conjugated and non-conjugated dihydrobenzindoles. researchgate.net, researchgate.net The formation of the conjugated indole (B1671886) is reported to have a lower activation barrier, suggesting a kinetically favored pathway. researchgate.net
Furthermore, tetrahydronaphthalene series ketones, which include tetralones, can be converted into 2- and 2,3-substituted 1-vinylpyrroles through a selective reaction sequence involving their oximes. This process typically involves consecutive treatment with hydroxylamine (B1172632) hydrochloride, sodium bicarbonate, and dimethyl sulfoxide (B87167), followed by reaction with excess acetylene (B1199291) in the presence of potassium hydroxide (B78521), achieving yields of 51–79%. researchgate.net More generally, O-acetyl oxime esters, a class to which this compound esters belong, have been utilized in convenient photochemical routes for the synthesis of pyrroles and dihydropyrroles. semanticscholar.org
Formation of Polycyclic Aromatic Compounds
Role in Diversification and Late-Stage Functionalization
This compound and its derivatives are valuable for diversification and late-stage functionalization due to the inherent reactivity and versatility of the oxime functional group. Oxime derivatives are readily synthesized, are non-hazardous, and possess long shelf lives, making them practical synthetic tools. semanticscholar.org
A key aspect of their utility lies in the weak N–O bonds present in oxime derivatives, which can undergo homolytic scission upon thermal or photochemical stimulation. semanticscholar.org This process generates a pair of N- and O-centered radicals, making oximes effective precursors for radical chemistry. semanticscholar.org Specifically, oxime esters are recognized as highly effective sources of iminyl radicals. semanticscholar.org These iminyl radicals can then undergo further transformations, including additions to alkenes to generate functionalized imines, thereby enabling the introduction of diverse functionalities into complex molecules. researchgate.net The use of visible light photoredox catalysts has further enhanced the utility of O-substituted oximes as versatile precursors for iminyl radicals via one-electron oxidation or reduction, expanding their scope in modern synthetic methodologies. researchgate.net The improved yields achieved with methods like Pd-catalyzed Semmler-Wolff reactions also contribute to the practical applicability of this compound as an intermediate in diversifying synthetic pathways. nih.gov
Intermediate for Heterocyclic Systems
This compound serves as a crucial intermediate for the synthesis of various heterocyclic systems, extending beyond the naphthylamine derivatives and dihydrobenzindoles already discussed. The transformations involving this compound can lead to a range of nitrogen-containing heterocycles.
As highlighted, the Semmler-Wolff rearrangement, applicable to cyclic ketoximes like this compound, can yield not only naphthylamines but also contribute to the synthesis of other heterocyclic compounds such as indoles, indazoles, and quinolones. ijsrp.org Furthermore, oxime esters, including those derived from 2-tetralone, have been successfully employed in photochemical routes to construct various aza-arenes, including quinolines and phenanthridines, in addition to pyrroles and dihydropyrroles. semanticscholar.org The formation of complex benzo[c]phenanthridine alkaloids from aminonaphthalene intermediates, which can be derived from tetralone oximes, further underscores their importance in accessing diverse heterocyclic scaffolds. nih.gov
Advanced Analytical and Spectroscopic Research Techniques for 2 Tetralone Oxime Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-tetralone (B1666913) oxime systems. hyphadiscovery.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the initial characterization of 2-tetralone oxime.
¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons, the methylene (B1212753) protons of the tetralone ring, and the hydroxyl proton of the oxime group. The chemical shifts and coupling patterns of the aliphatic protons can help in determining their relative positions and the conformation of the alicyclic ring. researchgate.net
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. This is crucial for confirming the carbon skeleton and identifying the presence of key functional groups, such as the C=N of the oxime. researchgate.net
The following table summarizes typical NMR data for tetralone oxime derivatives found in research.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
|---|---|---|---|
| Acetanilide (from acetophenone (B1666503) oxime) | 9.03 (bs, 1H), 8.79 (s, 1H), 7.38 (m, 1H), 7.02 (m, 2H), 6.85 (m, 1H), 2.24 (s, 3H) | 169.5, 147.5, 126.1, 124.6, 121.2, 116.6, 22.8 | Not specified |
| N-(2-hydroxyphenyl)acetanilide (from 2-hydroxyacetophenone (B1195853) oxime) | 9.39 (bs, 1H), 8.92 (s, 1H), 7.55 (d, 1H) 6.95 (d, 1H), 2.04 (s, 3H) | 167.4, 153.0, 130.1, 120.9, 115.0, 24.3 | Not specified |
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are employed for in-depth conformational analysis. These methods can determine the spatial proximity of protons, which is critical for understanding the three-dimensional structure of the molecule, including the geometry (syn- or anti-) of the oxime group and the puckering of the tetralone ring. cdnsciencepub.com For instance, the observation of an NOE between the oxime hydroxyl proton and specific protons on the tetralone ring can definitively establish the stereochemistry. Theoretical calculations are often used in conjunction with NMR data to predict and confirm the most stable conformations. cdnsciencepub.com
¹H NMR and ¹³C NMR for Compound Characterization
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for analyzing its fragmentation pattern. bohrium.com This information helps to confirm the molecular formula and provides clues about the structure of the molecule. Under electron ionization (EI), the molecule can fragment in a characteristic manner, and the analysis of these fragments can support the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. bohrium.com The IR spectrum shows characteristic absorption bands for the O-H stretch of the oxime hydroxyl group, the C=N stretch of the oxime, and the C-H and C=C vibrations of the aromatic and aliphatic parts of the molecule. researchgate.net
The following table lists some characteristic IR absorption bands for tetralone oxime and related compounds.
| Compound | Characteristic IR Bands (cm⁻¹) |
|---|---|
| 6-amino-3,4-dihydro-1(2H)-naphthalenone derivative | 3357.5, 3164.6, 1687.4, 1664.3, 1604.5 |
| Another 6-amino-3,4-dihydro-1(2H)-naphthalenone derivative | 3305.4, 1672.0, 1600.6, 1540.9 |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum typically shows absorption bands corresponding to π-π* transitions of the aromatic ring and n-π* transitions associated with the oxime group. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the molecule. nih.gov Studies on related compounds have shown that substitution can lead to shifts in the absorption maxima. researchgate.net
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable in the analysis of this compound and its related isomers, providing robust solutions for assessing purity, monitoring reaction progress, and performing separations. Techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are routinely employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the quantitative analysis and purity verification of tetralone oximes. It is frequently used to monitor the conversion of the parent ketone to the oxime. For instance, the synthesis of 3,4-dihydronaphthalene-1(2H)-one oxime, an isomer of this compound, from α-tetralone is effectively tracked using reverse-phase HPLC. orgsyn.org Research has demonstrated that a purity of 99.5% for α-tetralone oxime can be confirmed using liquid phase chromatographic analysis. google.com Similarly, commercial sources often specify purity levels of ≥ 99% for tetralone-1-oxime as determined by HPLC. chemimpex.com
Detailed analytical conditions have been established to ensure accurate separation and quantification. By monitoring the retention times (Rt) of the starting material and the product, the reaction's completion can be precisely determined. For example, in one method, the oxime shows >99.0 area% after one hour at reflux. orgsyn.org
Table 1: HPLC Methods for Monitoring Tetralone Oxime Synthesis
| Parameter | Method A | Method B |
| HPLC System | Waters 2695 | Hewlett Packard 1100 |
| Column | C18 SunFire (3.5 µm, 4.6 x 150 mm) | Agilent ZORBAX SB-C18 (5.0 µm, 2.1 x 150 mm) |
| Mobile Phase | 40:60 (v/v) 0.1% aq. H₃PO₄ / Acetonitrile (B52724) | 95:5 (v/v) H₂O / Acetonitrile (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 250 nm | UV at 210, 230, 254, 280 nm |
| Retention Time (Oxime) | 3.4 min | 8.8 min |
| Retention Time (Ketone) | 3.7 min | 9.0 min |
| Data sourced from Organic Syntheses Procedure. orgsyn.org |
Thin-Layer Chromatography (TLC)
TLC serves as a rapid, qualitative tool for monitoring the progress of reactions involving this compound and for separating isomers. orgsyn.org Its primary advantage is the ability to quickly visualize the consumption of reactants and the formation of products. For the oximation of α-tetralone, TLC on silica (B1680970) gel plates clearly distinguishes the oxime from the starting ketone based on their different polarities, which results in distinct retardation factors (Rf). orgsyn.org
In more complex systems, such as with substituted tetralone oximes, TLC has been used to identify and separate isomers. For example, the rearrangement of 2-nitro-1-tetralone oxime was found to produce two distinct isomers, which were separable by preparative TLC and showed different Rf values. rsc.org
Table 2: TLC Parameters for Tetralone Oxime Analysis
| Application | Stationary Phase | Mobile Phase (Eluent) | Rf (Oxime) | Rf (Other) | Reference |
| Reaction Monitoring | Silica Gel 60 F₂₅₄ | 10:90 (v/v) Ethyl Acetate (B1210297) / Hexanes | 0.30 | 0.40 (α-Tetralone) | orgsyn.org |
| Isomer Separation | Silica Gel | Benzene | 0.26 (Isomer B) | 0.62 (Isomer C) | rsc.org |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC and its coupling with mass spectrometry (GC-MS) are powerful tools for the analysis of volatile compounds and for structural elucidation. While oximes can have limited volatility, they can be derivatized to increase their suitability for GC analysis. nasa.gov GC is effective for monitoring reaction progress in the synthesis of ketoximes. google.com Furthermore, GC-MS has been instrumental in identifying oxime-containing secondary metabolites from various organisms and in detecting reaction intermediates. researchgate.netacs.org For instance, in a study investigating a novel synthesis pathway, GC-MS was used to detect key intermediates formed from oximes. acs.org
Column Chromatography
For preparative purposes, column chromatography is the method of choice for the isolation and purification of this compound and its derivatives from reaction mixtures. ucc.ie This technique, typically using silica gel as the stationary phase, allows for the separation of the desired product from unreacted starting materials, by-products, and isomers on a larger scale than TLC. doi.orgresearchgate.net
Computational and Theoretical Studies on 2 Tetralone Oxime
Quantum Chemical Calculations (DFT, MP2)
Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in studying the intricate reaction pathways of 2-tetralone (B1666913) oxime derivatives. While specific studies focusing solely on the parent 2-tetralone oxime are limited in the reviewed literature, extensive research on O-vinyl-2-tetralone oxime offers valuable information regarding the core structure's behavior.
Quantum chemical calculations have been utilized to determine the electronic and geometric structures of this compound derivatives. researchgate.net These studies, often employing DFT methods, provide a foundational understanding of the molecule's stable conformations and the distribution of electron density. researchgate.net For instance, in studies of O-vinyl-2-tetralone oxime, DFT calculations were used to localize the transition states of elementary reaction steps, which is crucial for understanding its reactivity. researchgate.netresearchgate.net The geometric parameters, such as bond lengths and angles, predicted by these calculations are essential for building accurate models of the molecule's behavior in chemical reactions. While detailed structural data for the parent this compound is not explicitly available in the searched literature, the principles from its derivatives suggest that DFT methods can reliably predict its structure. researchgate.net
A significant focus of computational studies on this compound derivatives has been the calculation of activation barriers and the energetics of various reaction pathways. researchgate.netresearchgate.net Research on the intramolecular rearrangements of O-vinyl-2-tetralone oxime using DFT methods has revealed key energetic details of its domino-transformations. researchgate.netresearchgate.net
One of the critical findings is the analysis of the activation barriers for the syn-(Z)/ anti-(E)-isomerization in O-vinyl-2-tetralone oxime. researchgate.net This isomerization is a rapid process compared to the subsequent 1,3-prototropic shift, which is identified as the rate-limiting step in the formation of dihydrobenzindoles. researchgate.netresearcher.life The 1,3-prototropic shift is promoted by a mediator molecule, such as water. researchgate.net
Furthermore, calculations have shown that the activation barrier for the formation of a conjugated indole (B1671886) from O-vinyl-2-tetralone oxime is 4.14 kcal/mol lower than the pathway leading to a non-conjugated analogue, indicating a strong regioselectivity in the reaction. researchgate.net
Table 1: Calculated Activation Energy Difference for Product Formation
| Reactant | Reaction Pathway | Activation Energy Difference (kcal/mol) |
| O-vinyl-2-tetralone oxime | Formation of conjugated indole vs. non-conjugated analog | 4.14 |
This table is based on data from quantum chemical (DFT) studies on the domino-reaction of O-vinyl-2-tetralone oxime. researchgate.net
Prediction of Electronic and Geometric Structures
Molecular Dynamics Simulations (if applicable to relevant research)
Based on the reviewed scientific literature, there is no specific mention of molecular dynamics simulations being applied to the study of this compound or its immediate derivatives within the scope of the provided research articles. dissercat.comscacademysci.org
Modeling of Isomerization and Conformational Landscapes
The modeling of isomerization and the conformational landscape of this compound derivatives has been a key area of investigation using quantum chemical methods. researchgate.net The studies on O-vinyl-2-tetralone oxime have provided a detailed understanding of the syn-(Z) and anti-(E) isomerization process. researchgate.net
The conformational landscape of the this compound moiety is influenced by the substitution on the oxime oxygen. However, the fundamental aspects of the Z/E isomerization around the C=N bond are a core feature of the oxime group itself and are well-described by these computational models. researchgate.net
Future Research Directions and Unexplored Reactivity of 2 Tetralone Oxime
Development of Novel Green Chemistry Approaches for Synthesis
The synthesis of 2-tetralone (B1666913) oxime and its precursors is an area ripe for the application of green chemistry principles to minimize environmental impact and enhance efficiency. Classical methods often rely on harsh reagents and organic solvents, presenting challenges related to waste and safety. nih.gov
Future research will likely focus on several key areas:
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, such as grindstone chemistry, offers a promising eco-friendly alternative. nih.gov The use of bismuth oxide (Bi₂O₃) as a catalyst for the oximation of carbonyl compounds by simple grinding at room temperature exemplifies this approach, eliminating the need for solvents and minimizing waste. nih.gov Further exploration of greener solvents like dimethyl sulfoxide (B87167) (DMSO) and polyethylene (B3416737) glycol (PEG) could also provide viable alternatives to traditional, more hazardous options. bepls.com
Cleaner Precursor Synthesis: The environmental footprint of 2-tetralone oxime synthesis is heavily influenced by the synthesis of its precursor, 2-tetralone. The development of single-stage processes that avoid chlorinated hydrocarbons and corrosive catalysts like aluminum trichloride (B1173362) represents a significant step forward. nih.gov One such method involves the direct reaction of a 1-alkene with a phenylacetic acid using trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid, where the TFAA can be recovered and recycled. nih.gov
One-Pot Procedures: Environmentally benign, one-pot condensation reactions that combine multiple synthetic steps without isolating intermediates can improve efficiency and reduce waste. researchgate.net Expanding these methodologies for this compound and its derivatives is a key area for future development.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches
| Feature | Traditional Methods | Emerging Green Approaches | Key Benefits of Green Approach |
|---|---|---|---|
| Solvents | Often uses chlorinated hydrocarbons, pyridine. nih.govnih.gov | Solvent-free (grinding), water, DMSO, PEG. nih.govbepls.com | Reduced pollution, lower toxicity, easier workup. |
| Catalysts | Aluminum trichloride, strong acids. nih.gov | Bismuth oxides, recyclable catalysts. nih.govnih.gov | Lower toxicity, potential for reuse, milder conditions. |
| Reagents | Thionyl chloride. nih.gov | Recyclable reagents (e.g., TFAA). nih.gov | Increased atom economy, reduced corrosive waste. |
| Process | Multi-step with intermediate isolation. medcraveonline.com | One-pot reactions, single-stage processes. nih.govresearchgate.net | Higher efficiency, less waste, reduced energy consumption. |
Exploration of New Catalytic Systems for Transformations
The transformation of this compound into valuable nitrogen-containing compounds can be significantly enhanced by novel catalytic systems that offer greater selectivity and milder reaction conditions than classical methods.
A major area of development has been the palladium-catalyzed Semmler-Wolff reaction, which converts tetralone O-pivaloyl oximes into 1-aminonaphthalene derivatives. scispace.comacs.orgnih.gov This approach, using homogeneous palladium catalysts, successfully overcomes the limitations of the traditional method, which requires harsh conditions and often results in low yields. scispace.comnih.gov The mechanism involves the oxidative addition of the oxime's N–O bond to a Pd(0) center. scispace.comnih.gov
Future research is expected to expand the catalytic toolbox for this compound transformations:
Photocatalysis: Visible-light-mediated energy transfer catalysis presents a mild and powerful method for inducing novel reactivity. nih.gov For instance, the photoisomerization of 1-tetralone (B52770) oxime from the thermodynamically stable E-isomer to the Z-isomer enables chemo- and regioselectivity that is complementary to traditional transformations, such as reversing the migratory preference in the Beckmann rearrangement. nih.gov
Lewis Acid Catalysis: Strong boron Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, have been shown to catalyze the reductive rearrangement of α-tetralone-derived oximes into ring-expanded secondary amines at room temperature using hydrosilanes as reducing agents. rsc.org
Copper and Other Transition Metals: Copper catalysts are effective in promoting heterocyclization reactions from oxime acetates. rsc.org The exploration of a wider range of inexpensive and abundant first-row transition metals could lead to new, cost-effective synthetic routes.
Heterogeneous Catalysis: The use of solid-supported catalysts, such as silica-bound palladium complexes for Suzuki couplings of halogenated tetralone oximes, facilitates easier product purification and catalyst recycling, aligning with green chemistry principles. google.com
Table 2: Emerging Catalytic Systems for this compound Derivatives
| Catalytic System | Transformation | Advantages |
|---|---|---|
| Homogeneous Palladium | Semmler-Wolff Aromatization (Oxime to Amine). scispace.comacs.org | Milder conditions, higher yields, and better functional group tolerance than classic methods. scispace.com |
| Visible-Light Photocatalysis | E/Z Isomerization, enabling novel rearrangements and cyclizations. nih.gov | Uses light energy, operates at room temperature, avoids harsh reagents, unlocks new reaction pathways. nih.gov |
| B(C₆F₅)₃ (Boron Lewis Acid) | Reductive Rearrangement (Oxime to Secondary Amine). rsc.org | Mild, room-temperature reaction, highly chemoselective. rsc.org |
| Copper Salts | Heterocyclization Reactions. rsc.org | Utilizes an inexpensive and abundant metal, enables construction of N-heterocycles. rsc.org |
| Silica-Bound Palladium | Suzuki Coupling. google.com | Facilitates catalyst removal and recycling, simplifies purification. google.com |
Investigation of Unconventional Reaction Pathways and Radical Chemistry
Moving beyond traditional polar reactions, the investigation of radical-mediated and other unconventional pathways involving this compound is a frontier in synthetic chemistry. The inherent weakness of the oxime N–O bond makes it an excellent precursor for generating nitrogen-centered radicals under mild conditions. researchgate.netacs.org
Key research directions include:
Iminyl Radical Chemistry: O-substituted oximes can be readily converted into iminyl radicals through photoredox catalysis or with metal catalysts. researchgate.net These highly reactive intermediates can participate in a variety of transformations, including intramolecular cyclizations and C(sp³)–H functionalization via 1,5-hydrogen atom transfer (HAT), providing access to complex nitrogen-containing rings. researchgate.netresearchgate.net
Domino and Cascade Reactions: Quantum chemical studies have shed light on the mechanisms of complex domino reactions, such as the transformation of O-vinyl-2-tetralone oxime into dihydrobenzindoles. researchgate.net Understanding these pathways allows for the rational design of cascade sequences that can build molecular complexity in a single step.
Unconventional Rearrangements: The classic Beckmann rearrangement of oximes typically proceeds via anti-migration. However, studies on peri-halogenated 1-tetralone oximes have revealed an unconventional syn-migration pathway. pnas.org This is attributed to the neighboring halogen atom stabilizing the transient nitrogen cation, completely altering the expected regioselectivity. pnas.org Similarly, subjecting 4-benzyl-substituted tetralone oximes to Semmler-Wolff conditions can trigger an unexpected electrophilic aromatic substitution to form tetracyclic frameworks. acs.org The deliberate exploitation of such non-canonical reaction pathways is a promising area for future synthetic innovation.
Iminoxyl Radicals: The generation of iminoxyl radicals (or oxime radicals), where the unpaired electron is delocalized between nitrogen and oxygen, opens up dual reactivity. nih.gov These radicals can engage in intramolecular cyclizations by forming either C–O or C–N bonds, leading to diverse heterocyclic products like isoxazolines or nitrones. nih.gov
Advanced Derivatization for Complex Molecular Scaffolds
This compound is an ideal starting point for the synthesis of intricate, polycyclic molecules, including those with potential biological activity. Future research will focus on developing advanced derivatization strategies to access novel and complex molecular scaffolds.
Recent breakthroughs have demonstrated the potential for constructing sophisticated architectures:
Fused Polycyclic Heterocycles: The intramolecular oxidative cyclization of β-tetralone oximes promoted by N-Bromosuccinimide (NBS) provides a mild and efficient route to fused α-carbolines and benzo beilstein-journals.orgnih.govchromeno[2,3-b]indoles, which are complex pentacyclic systems. nih.govrsc.org
Spirocyclic Compounds: Palladium-catalyzed cascade reactions can convert 1-tetralone oxime derivatives into tetracyclic spiro imines, showcasing a powerful method for creating three-dimensional complexity from a simple precursor. thieme-connect.com
Tetracyclic Frameworks via Aromatization: An unconventional electrophilic aromatic substitution reaction of 4-benzyl-substituted tetralone oximes has been used to forge tetracyclic structures. acs.org
Biologically Active Analogs: A wide range of α,β-unsaturated carbonyl-based compounds, including tetralone oxime analogs, have been synthesized and shown to possess significant antiproliferative activity against various human cancer cell lines. nih.gov Further derivatization guided by structure-activity relationships is a key direction for medicinal chemistry.
The ability to use this compound as a linchpin in radical-based cascades or metal-catalyzed annulations will continue to drive the discovery of new routes to complex scaffolds that are difficult to access through traditional means. researchgate.netbeilstein-journals.org
Integration into Flow Chemistry and Automation for Scalable Synthesis
To bridge the gap between laboratory-scale discovery and practical application, the integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis is essential. These platforms offer enhanced control, scalability, and efficiency.
While specific applications to this compound are still emerging, the broader trends in synthetic chemistry point towards:
Automated Synthesis Platforms: Fully automated processes, capable of performing multi-step syntheses of diverse small molecules from simple building blocks, are becoming more accessible. nih.gov Such platforms can dramatically accelerate the exploration of derivatives of this compound by systematically varying substituents and reaction conditions. The interfacing of retrosynthesis software with automated synthesizers provides a powerful workflow for rapidly designing and executing synthetic routes. synplechem.com
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or fast reactions, including many radical and organometallic processes. Translating the key transformations of this compound into flow protocols could lead to improved yields, higher safety standards, and easier scalability compared to batch processing.
High-Throughput Experimentation: Combining automated synthesis with high-throughput screening will enable the rapid optimization of reaction conditions and the discovery of new catalysts and transformations for this compound, accelerating the pace of research and development.
The application of these technologies will be crucial for systematically exploring the vast chemical space around the this compound scaffold and for developing robust, scalable syntheses of high-value compounds.
Q & A
Q. How should literature reviews on this compound be structured to identify research gaps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
